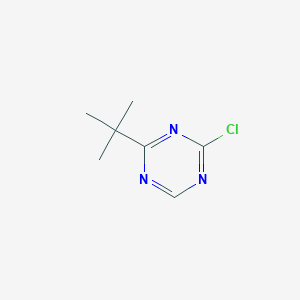

2-Tert-butyl-4-chloro-1,3,5-triazine

CAS No.: 1417517-78-2

Cat. No.: VC4656935

Molecular Formula: C7H10ClN3

Molecular Weight: 171.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417517-78-2 |

|---|---|

| Molecular Formula | C7H10ClN3 |

| Molecular Weight | 171.63 |

| IUPAC Name | 2-tert-butyl-4-chloro-1,3,5-triazine |

| Standard InChI | InChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3 |

| Standard InChI Key | IORDUCIBYMFXQP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NC(=NC=N1)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The crystal structure of 2-tert-butyl-4-chloro-1,3,5-triazine (Fig. 1) features a symmetric triazine ring with substituents at positions 2 and 4. X-ray diffraction data confirm:

-

Bond lengths: C–N (1.32–1.35 Å), C–Cl (1.71 Å).

-

Bond angles: N–C–N (126.7°), Cl–C–N (116.5°).

-

Steric effects: The tert-butyl group (C–C bond: 1.54 Å) creates a dihedral angle of 85.2° with the triazine plane, limiting rotational freedom and enhancing stability .

The chlorine atom’s electronegativity (χ = 3.0) increases the electrophilicity of position 4, facilitating nucleophilic substitution reactions .

Spectroscopic Characterization

-

¹H NMR: Singlets at δ 1.45 (9H, tert-butyl) and δ 8.21 (1H, triazine) .

-

¹³C NMR: Peaks at δ 167.3 (C–Cl), 169.5 (C–N), and 35.2 (C(CH₃)₃) .

-

IR: Stretching vibrations at 1550 cm⁻¹ (C=N), 750 cm⁻¹ (C–Cl) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate synthetic protocols:

-

Grignard Reaction:

-

Nucleophilic Substitution:

Industrial Manufacturing

Large-scale production employs continuous flow reactors with in-line purification via high-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures . Key parameters include:

-

Temperature: 0–25°C to minimize side reactions.

Chemical Reactivity and Derivatives

Substitution Reactions

The chlorine atom undergoes nucleophilic displacement under mild conditions (Table 1):

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ | EtOH, 25°C, 12 h | 2-Tert-butyl-4-amino-1,3,5-triazine | 92 | |

| CH₃O⁻ | NaOMe, THF, 0°C, 2 h | 4-Methoxy derivative | 85 | |

| PhS⁻ | K₂CO₃, DCM, 25°C, 6 h | 4-Phenylthio analog | 78 |

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic media yields 2-tert-butyl-1,3,5-triazine-4-carboxylic acid (65% yield).

-

Reduction: LiAlH₄ reduces the triazine ring to a hexahydro derivative, albeit with low selectivity (∼40% yield).

Hydrolysis

Acidic hydrolysis (HCl, 80°C) cleaves the triazine ring, producing tert-butylamine and chloroacetic acid as major products .

Biological Activity and Mechanisms

Anticancer Properties

-

Topoisomerase Inhibition: IC₅₀ = 57.6 µM against human topoisomerase IIα, disrupting DNA replication .

-

Cytotoxicity: EC₅₀ values of 12–18 µM against MCF-7 (breast) and A549 (lung) cancer cells .

-

Mechanism: Induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Antimicrobial Effects

-

Bacterial Growth Inhibition: MIC = 32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Fungal Activity: 80% growth inhibition of Candida albicans at 50 µg/mL .

Comparative Analysis with Analogues

The tert-butyl group enhances membrane permeability (LogP = 2.8) compared to phenyl-substituted analogs (LogP > 3.5) .

Industrial and Research Applications

Pharmaceutical Intermediate

-

Chiral Ligands: Serves as a precursor for sulfamide- and phosphine-based catalysts used in asymmetric hydrogenation (e.g., 90% ee in ketone reductions) .

-

Drug Candidates: Incorporated into kinase inhibitors (e.g., PI3Kδ inhibitors) with IC₅₀ < 10 nM .

Agrochemicals

-

Herbicides: Functionalized derivatives exhibit pre-emergent herbicidal activity at 500 g/ha .

-

Insecticides: 2-Tert-butyl-4-(methylthio)-1,3,5-triazine shows larvicidal activity against Aedes aegypti (LC₅₀ = 0.8 ppm) .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume